

Eriodictyol 7-O-glucuronide: A Technical Guide on its Anti-inflammatory Effects

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Compound of Interest		
Compound Name:	Eriodictyol 7-O-glucuronide	
Cat. No.:	B15594797	Get Quote

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Introduction

Eriodictyol 7-O-glucuronide is a flavonoid metabolite, a conjugate of the flavanone eriodictyol. Flavonoids are widely recognized for their diverse pharmacological activities, including potent anti-inflammatory and antioxidant properties. While extensive research has been conducted on eriodictyol, its aglycone form, specific data on the biological activities of its metabolites, such as the 7-O-glucuronide, are emerging. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of Eriodictyol 7-O-glucuronide, focusing on its mechanisms of action, quantitative data from in vitro studies, and detailed experimental protocols. Due to the limited availability of studies specifically on Eriodictyol 7-O-glucuronide, this guide also draws upon the more extensive research on its aglycone, eriodictyol, to infer potential mechanisms of action, with this distinction clearly noted.

Core Anti-inflammatory Mechanisms

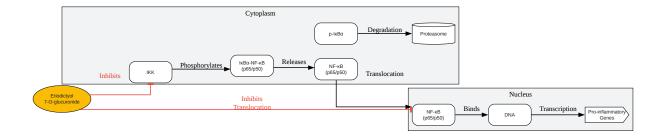
The anti-inflammatory effects of **Eriodictyol 7-O-glucuronide** and its aglycone are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. These include the inhibition of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.



Inhibition of NF-kB Signaling Pathway

The NF- κ B signaling cascade is a critical regulator of inflammatory gene expression, including pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and initiate the transcription of target genes.

Inferred Mechanism for **Eriodictyol 7-O-glucuronide**: Based on studies of its aglycone, eriodictyol, it is proposed that **Eriodictyol 7-O-glucuronide** may inhibit the NF-κB pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB[2].



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Inhibition of the NF-κB Signaling Pathway by **Eriodictyol 7-O-glucuronide**.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play a crucial role in transducing



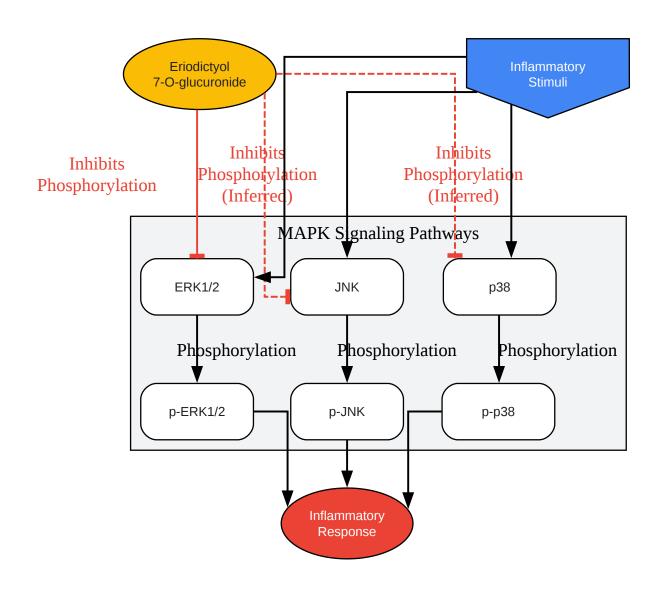




extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors that regulate the expression of inflammatory mediators.

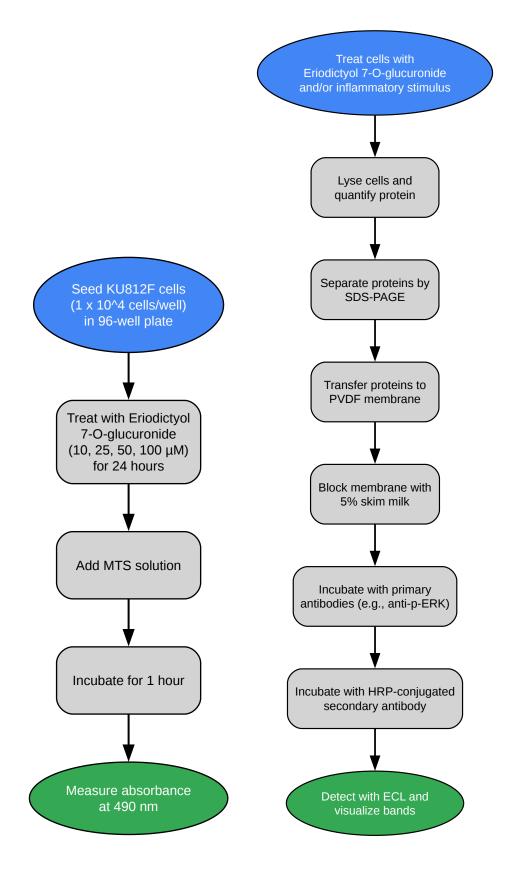
Direct evidence shows that **Eriodictyol 7-O-glucuronide** inhibits the phosphorylation of ERK1/2 in human basophilic KU812F cells[3]. Studies on eriodictyol have demonstrated its ability to suppress the phosphorylation of p38 MAPK and JNK in addition to ERK[4][5].











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